REACTION_SMILES
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[C:20](#[N:21])[C:22](=[O:23])[O:24][CH3:25].[CH2:15]([Li:16])[CH2:17][CH2:18][CH3:19].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[O:1]1[CH:2]([c:6]2[cH:7][cH:8][c:9]3[c:10]([cH:11][cH:12][o:13]3)[cH:14]2)[O:3][CH2:4][CH2:5]1.[OH2:26]>>[O:1]1[CH:2]([c:6]2[cH:7][cH:8][c:9]3[c:10]([cH:11][c:12]([C:22](=[O:23])[O:24][CH3:25])[o:13]3)[cH:14]2)[O:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc2cc(C3OCCO3)ccc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc2cc(C3OCCO3)ccc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |